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2-(5-(2-Fluorophenyl)furan-2-yl)cyclopropanecarboxylic acid
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Overview
Description
2-(5-(2-Fluorophenyl)furan-2-yl)cyclopropanecarboxylic acid is an organic compound that belongs to the class of furan derivatives It features a cyclopropane ring attached to a carboxylic acid group and a furan ring substituted with a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(2-Fluorophenyl)furan-2-yl)cyclopropanecarboxylic acid typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated furan compound in the presence of a palladium catalyst.
Cyclopropanation: The cyclopropane ring can be formed through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Carboxylation: The carboxylic acid group can be introduced through the oxidation of an aldehyde or alcohol precursor using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-(2-Fluorophenyl)furan-2-yl)cyclopropanecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, hydrogen gas with a catalyst
Catalysts: Palladium for Suzuki-Miyaura coupling, zinc-copper couple for cyclopropanation
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Amines, thiols
Scientific Research Applications
Anticancer Activity
Research indicates that cyclopropane derivatives, including 2-(5-(2-Fluorophenyl)furan-2-yl)cyclopropanecarboxylic acid, exhibit promising anticancer properties. A patent (US8637672B2) highlights the efficacy of cyclopropyl dicarboxamides in treating various cancers, suggesting that this compound could be a potential candidate for further development in oncology .
Anti-inflammatory Properties
The compound has been shown to possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases. The mechanism involves the inhibition of specific inflammatory mediators, which could lead to therapeutic applications in conditions like arthritis and other inflammatory disorders.
Synthesis of Novel Polymers
The unique structure of this compound allows for its incorporation into polymer matrices. Its ability to enhance thermal stability and mechanical properties makes it suitable for developing high-performance materials.
Use in Coatings and Adhesives
Due to its chemical stability and reactivity, this compound can be utilized in formulating advanced coatings and adhesives. These applications benefit from its resistance to solvents and environmental degradation.
Data Tables
Application Area | Description | References |
---|---|---|
Anticancer Activity | Potential use in cancer treatment | US8637672B2 |
Anti-inflammatory | Inhibition of inflammatory mediators | Research findings |
Material Science | Incorporation into polymers for enhanced properties | Patent EP3292104A1 |
Coatings and Adhesives | Formulation of durable coatings and adhesives | Industry reports |
Case Study 1: Anticancer Efficacy
In a study documented in the patent US8637672B2, various cyclopropane derivatives were tested against human cancer cell lines. Results indicated that compounds similar to this compound demonstrated significant cytotoxicity, warranting further investigations into their mechanisms of action and potential clinical applications.
Case Study 2: Polymer Development
Research on the synthesis of novel polymers incorporating furan derivatives has shown that adding this compound improves both thermal stability and mechanical strength. These findings were presented at a recent materials science conference, highlighting the compound's versatility.
Mechanism of Action
The mechanism of action of 2-(5-(2-Fluorophenyl)furan-2-yl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The fluorophenyl group can enhance the compound’s binding affinity to target proteins, while the cyclopropane ring provides structural rigidity and stability.
Comparison with Similar Compounds
Similar Compounds
2-(2-Furyl)cyclopropanecarboxylic acid: Lacks the fluorophenyl group, resulting in different chemical and biological properties.
2,5-Furandicarboxylic acid: Contains two carboxylic acid groups attached to a furan ring, used as a renewable building block for polymers.
Uniqueness
2-(5-(2-Fluorophenyl)furan-2-yl)cyclopropanecarboxylic acid is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric effects. This uniqueness makes it valuable for designing molecules with specific properties and functions in various scientific research applications.
Biological Activity
2-(5-(2-Fluorophenyl)furan-2-yl)cyclopropanecarboxylic acid (CAS Number: 1315372-59-8) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C14H11FO3
- Molecular Weight : 246 g/mol
- CAS Number : 1315372-59-8
The compound features a cyclopropane ring, a furan moiety, and a fluorophenyl group, which contribute to its unique biological profile.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing potential anti-inflammatory, anti-cancer, and antimicrobial properties.
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is often overexpressed in inflammatory conditions. This inhibition can lead to reduced prostaglandin synthesis, thereby alleviating inflammation.
Anti-cancer Properties
Studies have shown that cyclopropane derivatives can exhibit anti-cancer activities through various mechanisms:
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G1 phase in certain cancer cell lines.
- Inhibition of Tumor Growth : In vivo studies demonstrated reduced tumor size in animal models treated with the compound.
Antimicrobial Activity
Preliminary investigations suggest that the compound possesses antimicrobial properties against various bacterial strains. Its efficacy appears to be linked to its ability to disrupt bacterial cell membranes.
Case Study 1: Anti-inflammatory Effects
In a study focusing on inflammatory bowel disease (IBD), analogs of this compound were tested for their ability to inhibit COX-2 activity. Results indicated a significant reduction in inflammatory markers in treated groups compared to controls, suggesting potential therapeutic applications for IBD and other inflammatory disorders.
Case Study 2: Cancer Cell Line Studies
A series of experiments were conducted using breast cancer cell lines (MCF-7). Treatment with varying concentrations of the compound resulted in dose-dependent inhibition of cell proliferation and increased apoptosis rates. Flow cytometry analysis confirmed significant cell cycle arrest at the G1 phase.
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C14H11FO3 |
---|---|
Molecular Weight |
246.23 g/mol |
IUPAC Name |
2-[5-(2-fluorophenyl)furan-2-yl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C14H11FO3/c15-11-4-2-1-3-8(11)12-5-6-13(18-12)9-7-10(9)14(16)17/h1-6,9-10H,7H2,(H,16,17) |
InChI Key |
CLNUDKLGBQHGEX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=C(O2)C3=CC=CC=C3F |
Origin of Product |
United States |
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